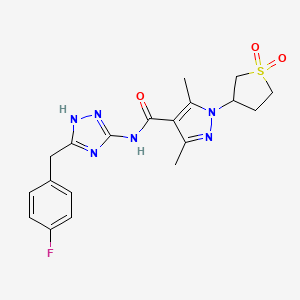

C19H21FN6O3S

Description

C19H21FN6O3S is a novel fluoroquinolone derivative synthesized as part of a study aimed at enhancing antibacterial activity through structural modifications. The compound belongs to the [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid class, characterized by a fused triazolo-naphthyridine core and a fluorine atom at position 6, which is critical for DNA gyrase inhibition . A key structural feature is the introduction of an imidazole-based side chain at position 10, designed to improve target binding and pharmacokinetic properties.

Properties

CAS No. |

1676067-24-5 |

|---|---|

Molecular Formula |

C19H21FN6O3S |

Molecular Weight |

432.5g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C19H21FN6O3S/c1-11-17(12(2)26(25-11)15-7-8-30(28,29)10-15)18(27)22-19-21-16(23-24-19)9-13-3-5-14(20)6-4-13/h3-6,15H,7-10H2,1-2H3,(H2,21,22,23,24,27) |

InChI Key |

WGHAIKMWTZIKLF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of C19H21FN6O3S involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorobenzyl group and the triazolyl-pyrazole carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its unique molecular structure, which allows it to interact with specific biological targets. Additionally, it finds applications in the industry as a precursor for the production of various chemical products.

Mechanism of Action

The mechanism of action of C19H21FN6O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the biological context and the specific targets the compound interacts with.

Comparison with Similar Compounds

Structural and Functional Differences

C19H21FN6O3S is compared below with representative fluoroquinolones, focusing on substituents, target affinity, and antibacterial efficacy.

| Parameter | This compound | Conventional Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) |

|---|---|---|

| Core Structure | [1,2,4]Triazolo[3,4-h][1,8]naphthyridine | Quinolone or naphthyridine core |

| Position 7 Substituent | Imidazole-based side chain | Piperazine (Ciprofloxacin) or bicyclic amines (Moxifloxacin) |

| Fluorine Position | Position 6 | Position 6 or 8 |

| Molecular Weight | 432.48 g/mol | 331.34 g/mol (Ciprofloxacin) |

| Key Functional Groups | Triazole ring, sulfur-containing side chain | Carboxylic acid, piperazine/bicyclic amines |

Mechanism of Action and Efficacy

- Target Binding : The triazolo-naphthyridine core enhances DNA gyrase and topoisomerase IV affinity, while the imidazole group improves penetration into Gram-positive pathogens .

- Resistance Mitigation: The imidazole side chain may reduce efflux pump-mediated resistance, a common issue with piperazine-containing fluoroquinolones .

- Spectrum of Activity : Expected broader coverage against Staphylococcus aureus and Streptococcus pneumoniae compared to older analogs due to structural rigidity and reduced susceptibility to mutation-based resistance .

Pharmacokinetic Advantages

- Solubility : Sulfur and imidazole moieties likely improve water solubility, aiding bioavailability.

- Metabolic Stability : The absence of metabolically labile groups (e.g., piperazine) may reduce hepatic clearance, extending half-life .

Research Findings and Implications

The synthesis of this compound represents a strategic advancement in fluoroquinolone design. Its imidazole substitution addresses limitations of traditional analogs, such as:

Enhanced Target Specificity : Molecular modeling suggests tighter binding to the DNA gyrase-active site due to the planar triazolo-naphthyridine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.